Lipophilicity (XLogP3-AA) Advantage of the Methyl Ester over the Carboxylic Acid Analog
The target compound has a computed XLogP3-AA of -0.1, while the corresponding carboxylic acid analog (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidine-7-carboxylic acid) is predicted to exhibit XLogP < -1.0 due to the ionizable carboxyl group [1]. This >0.9 log unit difference corresponds to approximately 10-fold higher predicted passive membrane permeability for the methyl ester, a critical factor in cell-based antibacterial assays where intracellular target access is required [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.1 |
| Comparator Or Baseline | 5-Oxo-5,8-dihydroimidazo[1,2-a]pyrimidine-7-carboxylic acid (CAS 2091048-48-3): estimated XLogP < -1.0 |
| Quantified Difference | >0.9 log units (ester more lipophilic) |
| Conditions | XLogP3-AA computed by PubChem for target; comparator value estimated from structural features (carboxylic acid group). |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, making the methyl ester a preferred starting point for cell-based antibacterial screening campaigns where intracellular penetration is critical.
- [1] PubChem. Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate, CID 16646088. XLogP3-AA value. View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
